REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[CH:4]=[O:5].C1(C)C(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=CC=1.C[O-].[Na+]>CO>[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([CH3:13])=[CH:6][C:3]=1[C:4]1[O:5][CH:25]=[N:24][CH:23]=1 |f:2.3|
|
Name
|
2,5-dimethyl-4-nitrobenzaldehyde
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=C(C(=C1)[N+](=O)[O-])C
|
Name
|
toluenesulfonylmethyl isocyanide
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sealed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)[N+](=O)[O-])C)C1=CN=CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |